3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride
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Overview
Description
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the fluoropyridine moiety, a six-membered ring with a fluorine atom, makes this compound unique. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from azetidin-3-one through a series of reactions, including the Horner–Wadsworth–Emmons reaction and aza-Michael addition.
Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced through a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole–azetidine hybrid with boronic acids.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of a base and a solvent like dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the azetidine ring.
Scientific Research Applications
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidin-3-ol hydrochloride share the azetidine ring structure.
Fluoropyridine Derivatives: Compounds such as 2-fluoropyridine have similar fluoropyridine moieties.
Uniqueness
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is unique due to the combination of the azetidine and fluoropyridine rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H |
InChI Key |
RNWUAWUEBWMQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)F.Cl |
Origin of Product |
United States |
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